

An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dimethoxybenzoic acid**, a key chemical intermediate with applications in complex organic synthesis and potential relevance in drug discovery and metabolic studies. This document details its chemical identity, physicochemical properties, and significant roles in synthetic and biological pathways.

Chemical Identity and Synonyms

2,5-Dimethoxybenzoic acid is a disubstituted benzoic acid derivative. For clarity and comprehensive database searching, a compilation of its various synonyms and identifiers is provided below.

Identifier Type	Value
IUPAC Name	2,5-dimethoxybenzoic acid
CAS Number	2785-98-0[1]
EC Number	220-503-0[2]
PubChem CID	76027[1]
Molecular Formula	C ₉ H ₁₀ O ₄ [1]
Common Synonyms	Benzoic acid, 2,5-dimethoxy-[1]
Gentisic Acid Dimethyl Ether	
NSC 44887	

Physicochemical and Quantitative Data

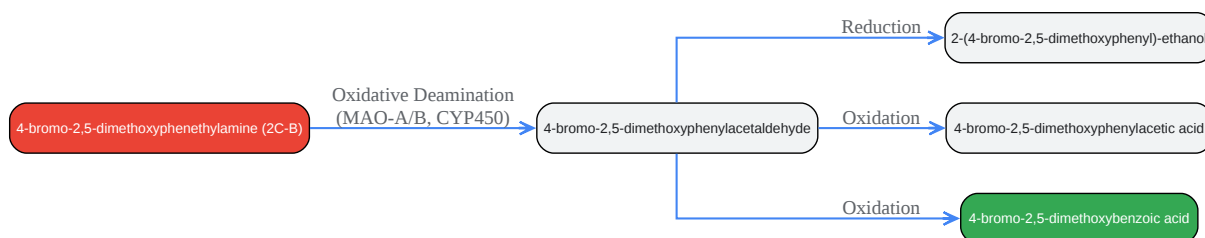
A summary of the key quantitative properties of **2,5-Dimethoxybenzoic acid** is presented in the table below, offering a ready reference for experimental design and computational modeling.

Property	Value
Molecular Weight	182.17 g/mol [1][2]
Melting Point	76-78 °C[2][3]
Boiling Point	Not available
Appearance	White to off-white crystalline solid
Solubility	Soluble in ethanol, acetone; limited solubility in water

Role in Metabolic Pathways

2,5-Dimethoxybenzoic acid has been identified as a metabolite in the phase I metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug.[4] The metabolic conversion is primarily mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome

P450 enzymes.[5] The pathway involves oxidative deamination of 2C-B to form an intermediate aldehyde, which is subsequently oxidized to various acidic metabolites, including 4-bromo-2,5-dimethoxybenzoic acid.[4][5]



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Metabolic pathway of 2C-B.

Key Experimental Protocols

2,5-Dimethoxybenzoic acid serves as a crucial starting material in the total synthesis of complex natural products. One notable application is in the synthesis of the galbulimima alkaloid GB 13, which commences with a Birch reductive alkylation.[2][4][5][6][7]

Birch Reductive Alkylation of 2,5-Dimethoxybenzoic Acid in the Synthesis of Galbulimima Alkaloid GB 13

This protocol outlines the initial steps in the synthesis of the core tricyclic ketone intermediate for GB 13, starting from **2,5-dimethoxybenzoic acid**.[4]

Materials:

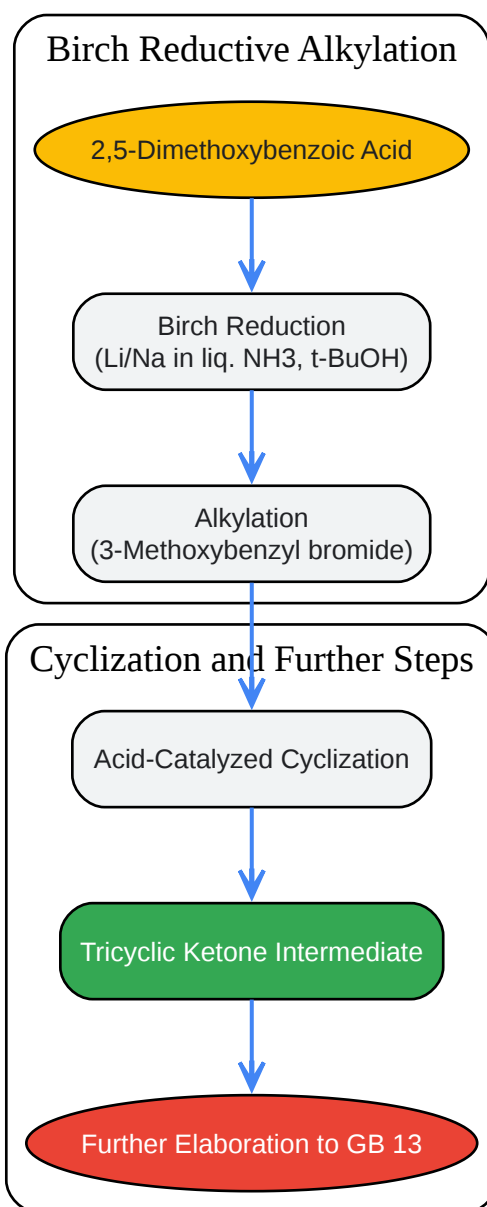
- **2,5-Dimethoxybenzoic acid**
- Liquid ammonia (NH₃)
- An alkali metal (e.g., Lithium or Sodium)

- A proton source (e.g., tert-butanol)
- 3-Methoxybenzyl bromide
- Anhydrous tetrahydrofuran (THF)
- Appropriate work-up and purification reagents (e.g., hydrochloric acid, ether)

Procedure:

- Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet is assembled.
- Dissolution of the Alkali Metal: The flask is charged with liquid ammonia, and the alkali metal is added portion-wise until a persistent blue color is obtained, indicating the presence of solvated electrons.
- Birch Reduction: A solution of **2,5-dimethoxybenzoic acid** in anhydrous THF and tert-butanol is added dropwise to the metal-ammonia solution at -78 °C. The reaction mixture is stirred until the reduction is complete, which can be monitored by the disappearance of the blue color.
- Reductive Alkylation: 3-Methoxybenzyl bromide is then added to the reaction mixture to alkylate the intermediate enolate.
- Quenching and Work-up: The reaction is carefully quenched with a proton source (e.g., ammonium chloride), and the ammonia is allowed to evaporate. The residue is then subjected to an aqueous work-up.
- Acid-Catalyzed Cyclization: The crude product from the previous step is treated with acid to induce an electrophilic cyclization, forming the tricyclic ketone intermediate.^[4]
- Purification: The final product is purified by standard chromatographic techniques.

This initial sequence sets the stage for further transformations, including a ring contraction and a Diels-Alder reaction, to construct the complex pentacyclic structure of GB 13.^[4]



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Synthesis of GB 13 intermediate.

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